2-Oxo-2H-chromene-6-carboxylic acid
Overview
Description
2-Oxo-2H-chromene-6-carboxylic acid, also known as coumarin-6-carboxylic acid or C6CA, is a naturally occurring organic compound. It has a molecular weight of 190.15 g/mol and a molecular formula of C10H6O4 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the rearrangement of 2-(N-aroylhydrazono)-2H-chromene-3-carboxamides, which are readily obtained by the reaction of 2-imino-2H-chromene-3-carboxamides with benzohydrazide in an acidic medium .Molecular Structure Analysis
The molecular structure of this compound consists of a chromene ring (a benzopyran derivative) with a carboxylic acid group at the 6-position and a 2-oxo group .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a density of 1.5±0.1 g/cm3 , and a boiling point of 440.0±40.0 °C at 760 mmHg .Scientific Research Applications
Fluorescence Properties in Solid State
2-Oxo-2H-chromene derivatives, like 7-hydroxy-6-oxo-6H-benzo[c]chromene-8-carboxylic acid, have been studied for their fluorescence properties. These compounds exhibit excellent fluorescence in ethanol solution and the solid state due to their large conjugated system and various hydrogen bonds. This characteristic makes them potentially useful in molecular recognition and imaging applications (Shi, Liang, & Zhang, 2017).
Antiproliferative Potential
Some derivatives of 2-oxo-2H-chromene, such as 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, have been synthesized and shown to possess antiproliferative activities against human non-small cell lung cancer cell lines. These compounds can induce apoptosis, arrest the cell cycle, and elevate intracellular reactive oxygen species levels, suggesting potential as antitumor agents (Fu et al., 2015).
Marine Drug Synthesis
Derivatives like 4H-chromene-2-carboxylic acid esters have been synthesized for use in structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. These studies contribute to the development of potent marine drugs (Li et al., 2013).
G Protein-Coupled Receptor Research
Certain 2-oxo-2H-chromene derivatives have been used to study orphan G protein-coupled receptor GPR35. These compounds have shown high affinity and selectivity, aiding in understanding the receptor's physiological role and potential as a drug target (Thimm et al., 2013).
Biological Activity Studies
Compounds containing the 2-oxo-2H-chromene moiety have been synthesized and evaluated for their biological properties. Such studies involve assessing antibacterial activity against various bacteria and fungi, contributing to the development of new antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010).
Crystal Structure Analysis
Studies on 2-oxo-2H-chromene derivatives have included crystal structure analysis, which is crucial for understanding the molecular conformations and intermolecular interactions. This knowledge is valuable in designing compounds with desired physical and chemical properties (Gomes et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2-oxochromene-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)14-9/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFDYGOYVXEKBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424000 | |
Record name | 6-Carboxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7734-80-7 | |
Record name | 6-Carboxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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